Naphthalene, 1-[(4-methoxyphenyl)methyl]-
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Overview
Description
Naphthalene, 1-[(4-methoxyphenyl)methyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(4-methoxyphenyl)methyl]- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene and 4-methoxybenzyl chloride as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Naphthalene+4-Methoxybenzyl chlorideAlCl3Naphthalene, 1-[(4-methoxyphenyl)methyl]-
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1-[(4-methoxyphenyl)methyl]- can be achieved through continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Naphthalene, 1-[(4-methoxyphenyl)methyl]- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene core or the methoxyphenyl group, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1-[(4-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(4-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: Similar in structure but lacks the methoxyphenyl group.
1,4-Naphthoquinone: An oxidized derivative of naphthalene with different chemical properties.
2-Methylnaphthalene: Another isomer with a methyl group at a different position.
Uniqueness
Naphthalene, 1-[(4-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
32891-88-6 |
---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]naphthalene |
InChI |
InChI=1S/C18H16O/c1-19-17-11-9-14(10-12-17)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12H,13H2,1H3 |
InChI Key |
HCDJKEYQNXMNRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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